molecular formula C7H9NO B1358020 2,3-Dimethylpyridin-4-OL CAS No. 89776-31-8

2,3-Dimethylpyridin-4-OL

Cat. No.: B1358020
CAS No.: 89776-31-8
M. Wt: 123.15 g/mol
InChI Key: PTURTHBRTGJYRN-UHFFFAOYSA-N
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Description

2,3-Dimethylpyridin-4-OL is a chemical compound belonging to the pyridine family. The compound has the molecular formula C7H9NO and a molecular weight of 123.15 g/mol . It is also referred to as 2,3-dimethyl-4(1H)-pyridinone .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dimethylpyridin-4-OL can be achieved through various methods. One common approach involves the reaction of 2,3-dimethylpyridine with an oxidizing agent to introduce the hydroxyl group at the 4-position . Another method includes the use of Grignard reagents to add the necessary functional groups to the pyridine ring .

Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical reactions under controlled conditions. The use of catalysts and specific reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions: 2,3-Dimethylpyridin-4-OL undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can convert the hydroxyl group to other functional groups.

    Substitution: The compound can participate in substitution reactions, where functional groups on the pyridine ring are replaced by other groups.

Common Reagents and Conditions:

    Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Catalysts: Palladium or nickel catalysts are often used in substitution reactions.

Major Products Formed:

    Pyridine N-oxides: Formed through oxidation reactions.

    Substituted Pyridines: Formed through substitution reactions.

Scientific Research Applications

2,3-Dimethylpyridin-4-OL has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential therapeutic effects in various medical conditions.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2,3-Dimethylpyridin-4-OL involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways within cells . The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

    2,3-Dimethylpyridine: Similar structure but lacks the hydroxyl group at the 4-position.

    4-Hydroxypyridine: Similar functional group but different substitution pattern on the pyridine ring.

Uniqueness: 2,3-Dimethylpyridin-4-OL is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to other pyridine derivatives .

Properties

IUPAC Name

2,3-dimethyl-1H-pyridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO/c1-5-6(2)8-4-3-7(5)9/h3-4H,1-2H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTURTHBRTGJYRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC=CC1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00617137
Record name 2,3-Dimethylpyridin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00617137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89776-31-8
Record name 2,3-Dimethylpyridin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00617137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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